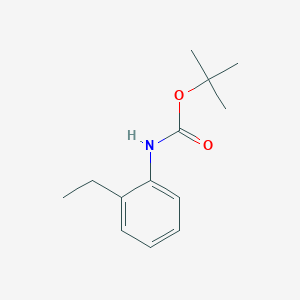

N-(tert-Butoxycarbonyl)-2-ethylaniline

Description

The exact mass of the compound N-(tert-Butoxycarbonyl)-2-ethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(tert-Butoxycarbonyl)-2-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)-2-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-ethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APURGTAWCSZZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407770 | |

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110969-45-4 | |

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-2-ethylaniline in Common Organic Solvents

For professionals in research, chemical synthesis, and pharmaceutical development, understanding the solubility of key intermediates is a cornerstone of process optimization, formulation design, and reaction engineering. N-(tert-Butoxycarbonyl)-2-ethylaniline, a common building block and protected amine, is no exception. Its solubility profile dictates the choice of reaction media, purification methods, and ultimately, the efficiency and scalability of its application.

This guide provides a comprehensive overview of the solubility characteristics of N-(tert-Butoxycarbonyl)-2-ethylaniline. Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that govern its solubility, provide a robust, field-proven protocol for its experimental determination, and offer insights into interpreting the data to empower your research and development endeavors.

Molecular Structure and Theoretical Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure. N-(tert-Butoxycarbonyl)-2-ethylaniline possesses distinct regions that influence its interaction with various solvents:

-

Aromatic Ring (Ethylbenzene moiety): This large, nonpolar, and hydrophobic portion of the molecule favors interactions with nonpolar and moderately polar solvents through van der Waals forces and π-stacking.

-

tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is largely nonpolar and lipophilic due to the tert-butyl component. However, the carbonyl (C=O) and ether-like oxygen within the carbamate linkage introduce polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.

-

Amine Linkage (-NH-): The secondary amine proton is a potential hydrogen bond donor, although its availability can be sterically hindered by the adjacent bulky groups.

Based on the principle of "like dissolves like", we can predict a qualitative solubility profile:

-

High Solubility Expected: In moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can effectively solvate both the nonpolar aromatic ring and the polar carbamate group.

-

Moderate to Good Solubility Expected: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in lower alcohols like methanol and ethanol. While these alcohols are polar and protic, their alkyl portions can interact favorably with the nonpolar parts of the molecule.

-

Lower Solubility Expected: In highly nonpolar aliphatic solvents like hexane and cyclohexane. These solvents will interact well with the ethyl and tert-butyl groups but may not effectively solvate the polar carbamate functionality.

-

Insolubility Expected: In water. The large hydrophobic surface area of the molecule far outweighs the limited hydrogen bonding capability of the carbamate group, making it practically insoluble in aqueous media. The parent compound, N-ethylaniline, is also noted to be insoluble in water.[1]

Quantitative Solubility Data: A Predictive Overview

While specific quantitative solubility data for N-(tert-Butoxycarbonyl)-2-ethylaniline is not extensively published, a systematic experimental approach is necessary for any process development. The following table provides a framework for expected solubility ranges and includes key solvent properties to guide your selection.[2][3] The actual quantitative values must be determined empirically using a standardized protocol, such as the one provided in the next section.

| Solvent Category | Solvent | Dielectric Constant (ε) at 20°C | Polarity Index (P') | Predicted Solubility at 25°C | Rationale for Prediction |

| Nonpolar | Hexane | 1.88 | 0.1 | Low | Poor solvation of the polar carbamate group. |

| Toluene | 2.38 | 2.4 | High | Aromatic-aromatic (π-stacking) interactions enhance solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | 3.1 | Very High | Excellent balance for solvating both polar and nonpolar regions. |

| Diethyl Ether | 4.33 | 2.8 | High | Good solvation of nonpolar regions, moderate for the polar group. | |

| Ethyl Acetate | 6.02 | 4.4 | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. | |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | Very High | Similar to DCM and Ethyl Acetate in providing balanced solvation. | |

| Acetone | 20.7 | 5.1 | High | Highly polar, but lacks hydrogen bond donating ability. | |

| Acetonitrile (ACN) | 37.5 | 5.8 | Moderate | High polarity may not be optimal for the large nonpolar moiety. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Moderate to High | Very strong H-bond acceptor, may be an effective solvent. | |

| Polar Protic | Methanol (MeOH) | 32.7 | 5.1 | Moderate to High | Can act as both H-bond donor and acceptor. |

| Ethanol (EtOH) | 24.5 | 4.3 | High | Lower polarity than methanol, providing better balance. | |

| Isopropanol (IPA) | 19.9 | 3.9 | High | Increased alkyl character improves interaction with nonpolar regions. |

Experimental Protocol for Solubility Determination

For accurate and reproducible results, the equilibrium shake-flask method is the gold standard for determining the solubility of a compound.[4][5] This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.[6] The concentration of the dissolved compound in the resulting saturated solution is then determined analytically, typically by UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7]

Workflow for Experimental Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method and UV-Vis analysis.

Step-by-Step Methodology

Objective: To determine the concentration (mg/mL or mol/L) of N-(tert-Butoxycarbonyl)-2-ethylaniline in a saturated solution of a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

N-(tert-Butoxycarbonyl)-2-ethylaniline (high purity, >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or amber glass vials with screw caps

-

Orbital shaker with temperature control

-

UV-Visible Spectrophotometer and quartz cuvettes

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

Part 1: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh approximately 25 mg of the compound into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL stock solution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known concentrations (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).

-

UV-Vis Analysis:

-

Determine the wavelength of maximum absorbance (λ_max) by scanning the highest concentration standard.

-

Measure the absorbance of all standard solutions and a solvent blank at the determined λ_max.

-

-

Plotting the Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration curve.

Part 2: Shake-Flask Equilibrium

-

Sample Preparation: Add an excess amount of N-(tert-Butoxycarbonyl)-2-ethylaniline (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 3-5 mL).[8][9] Ensure there is undissolved solid material at the bottom.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9][10]

-

Expert Insight: Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[4] For some compounds, this may take longer.

-

Part 3: Sample Analysis and Calculation

-

Sample Clarification: After equilibration, let the vials stand for 1-2 hours to allow excess solid to settle. Carefully draw the supernatant into a syringe.

-

Filtration: Attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Filter the remaining solution into a clean vial. This step is critical to remove all undissolved particles.[8]

-

Dilution (if necessary): If the solution is expected to be highly concentrated, perform an accurate dilution to bring the absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the final, filtered (and diluted, if applicable) solution at the λ_max.

-

Calculation: Use the equation from the calibration curve to calculate the concentration of the saturated solution.

-

Solubility (mg/mL) = (Absorbance - y-intercept) / slope * Dilution Factor

-

Trustworthiness and Self-Validation

The described protocol is inherently self-validating through several key checkpoints:

-

Linearity of Calibration: The R² value of the calibration curve validates the analytical method's accuracy within the tested concentration range.

-

Confirmation of Equilibrium: Analyzing samples at multiple time points ensures that the measured solubility represents a true thermodynamic equilibrium and not a transient state.

-

Use of Controls: A solvent blank is used to zero the spectrophotometer, and a known soluble compound can be run in parallel as a positive control to validate the overall procedure.

By adhering to these steps, researchers can generate trustworthy and reproducible solubility data, forming a solid foundation for subsequent drug development and scientific inquiry.

References

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Saleh, S. F. (2023). Response to "How to measure solubility for drugs in oils/emulsions?". ResearchGate. Available at: [Link]

-

Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available at: [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

BTL Group Ltd. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Kiefel, M. (2014). Response to "How to find solubilities of drugs by using uv-visible spectroscopy?". ResearchGate. Available at: [Link]

-

BTL Group Ltd. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Kumar, L., et al. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Zaini, M. A. A., et al. (n.d.). Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Vermaas, J. V., et al. (2019). Molecular Lignin Solubility and Structure in Organic Solvents. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Wang, X. Z., et al. (n.d.). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Available at: [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available at: [Link]

-

Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Available at: [Link]

-

Wikipedia. (n.d.). Solvent. Available at: [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]

-

MilliporeSigma. (n.d.). Solvent Physical Properties. Available at: [Link]

-

Reusch, W. (2013). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. Available at: [Link]

-

Hansatech Instruments. (n.d.). Solvent Miscibility Table. Available at: [Link]

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Available at: [Link]

Sources

- 1. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. Solvent Physical Properties [people.chem.umass.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. improvedpharma.com [improvedpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rjptonline.org [rjptonline.org]

- 10. bioassaysys.com [bioassaysys.com]

The Strategic Role of N-(tert-Butoxycarbonyl)-2-ethylaniline in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-2-ethylaniline, a key chemical intermediate, plays a pivotal role in the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2-ethylaniline modulates its reactivity, enabling chemists to perform a wide array of chemical transformations on other parts of the molecule without undesired interference from the otherwise reactive amino group. This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of N-(tert-Butoxycarbonyl)-2-ethylaniline, underscoring its utility as a versatile building block in the construction of complex molecular architectures. A detailed examination of its role in the synthesis of quinoline-3-carboxamide derivatives serves as a practical case study, illustrating its significance in drug discovery and development.

Introduction: The Imperative of Amine Protection in Complex Synthesis

In the intricate world of multi-step organic synthesis, the selective modification of a single functional group within a polyfunctional molecule is a paramount challenge. Amines, being nucleophilic and basic, are highly reactive and can interfere with a multitude of reaction conditions. The concept of "protecting groups" has emerged as a cornerstone of synthetic strategy, allowing for the temporary masking of a reactive functional group to direct the course of a chemical reaction.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of introduction, stability under a broad range of non-acidic conditions, and facile removal under mild acidic conditions. N-(tert-Butoxycarbonyl)-2-ethylaniline exemplifies the strategic application of this protecting group. The presence of the Boc group deactivates the nucleophilicity of the aniline nitrogen, rendering it unreactive towards electrophiles and oxidants, thereby enabling selective transformations at other positions of the aromatic ring or the ethyl substituent.

This technical guide will delve into the synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline, its key physicochemical and spectroscopic properties, and its application as a crucial intermediate, with a focus on providing practical, field-proven insights for researchers and drug development professionals.

Synthesis and Characterization of N-(tert-Butoxycarbonyl)-2-ethylaniline

The synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline is typically achieved through the reaction of 2-ethylaniline with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a standard and highly efficient method for the introduction of the Boc protecting group onto an amine.

General Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of tert-butyl (2-ethylphenyl)carbamate

-

Materials:

-

2-Ethylaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A suitable base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) - catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Hexane and Ethyl Acetate)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equivalents of TEA or 0.05-0.1 equivalents of DMAP). The base is crucial to neutralize the acidic byproduct, tert-butoxycarbamic acid, which would otherwise protonate the starting aniline, rendering it unreactive. DMAP is a more potent acylation catalyst and can be used in smaller amounts to accelerate the reaction.

-

To the stirring solution, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) portion-wise or as a solution in the same solvent. The slight excess of (Boc)₂O ensures complete consumption of the starting aniline. The reaction is exothermic and may require cooling in an ice bath for large-scale preparations.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is no longer detectable.

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine. The washing steps remove the base, any remaining water-soluble byproducts, and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(tert-Butoxycarbonyl)-2-ethylaniline as a pure product.

-

Physicochemical and Spectroscopic Data

Accurate characterization of N-(tert-Butoxycarbonyl)-2-ethylaniline is essential for its use as a chemical intermediate. The following table summarizes its key properties.

| Property | Value |

| Chemical Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| CAS Number | 110969-45-4 |

| Appearance | Typically a solid or oil |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. Key expected signals include:

-

A singlet for the nine protons of the tert-butyl group (~1.5 ppm).

-

A quartet and a triplet for the ethyl group protons (~2.6 and ~1.2 ppm, respectively).

-

Aromatic protons in the region of ~7.0-7.5 ppm.

-

A broad singlet for the N-H proton of the carbamate.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework. Expected signals include:

-

A signal for the quaternary carbon of the tert-butyl group (~80 ppm).

-

Signals for the methyl carbons of the tert-butyl group (~28 ppm).

-

Signals for the ethyl group carbons.

-

Aromatic carbon signals.

-

A signal for the carbonyl carbon of the carbamate group (~153 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:

-

An N-H stretching vibration around 3300-3400 cm⁻¹.

-

A strong C=O stretching vibration of the carbamate group around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the alkyl and aromatic groups.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 221 or 222, respectively. Fragmentation patterns often show the loss of the tert-butyl group or the entire Boc group.

The Role of N-(tert-Butoxycarbonyl)-2-ethylaniline as a Strategic Intermediate

The primary function of N-(tert-Butoxycarbonyl)-2-ethylaniline as a chemical intermediate is to serve as a protected form of 2-ethylaniline. This protection allows for a variety of chemical transformations to be carried out on the molecule that would otherwise be incompatible with a free aniline group.

Directing and Enabling Subsequent Reactions

The Boc-protected nitrogen atom allows for:

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the aromatic ring with greater control and selectivity. The Boc-protected amino group is an ortho-, para-directing group, though its steric bulk can influence the regioselectivity.

-

Modification of the Ethyl Group: The ethyl side chain can be functionalized, for example, through benzylic bromination followed by nucleophilic substitution, without interference from the aniline nitrogen.

-

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Lithiation and Subsequent Electrophilic Quench: The ortho position to the Boc-amino group can be selectively deprotonated with a strong base (directed ortho-metalation), and the resulting lithiated species can be reacted with various electrophiles to introduce new functional groups.

The following diagram illustrates the logical flow of using N-(tert-Butoxycarbonyl)-2-ethylaniline in a synthetic sequence.

Caption: Synthetic strategy utilizing N-(tert-Butoxycarbonyl)-2-ethylaniline.

Case Study: Synthesis of Quinoline-3-Carboxamide Derivatives

A practical application of N-(tert-Butoxycarbonyl)-2-ethylaniline as a chemical intermediate is demonstrated in the synthesis of quinoline-3-carboxamide derivatives, which are a class of compounds with significant pharmacological interest. For instance, certain quinoline-3-carboxamides have been investigated for their potential as anti-inflammatory and anti-cancer agents.

In a patented synthetic route (based on US Patent US20070191425A1), a key step involves the amidation reaction between a quinoline-3-carboxylic acid ester derivative and an aniline. The use of a protected aniline, such as N-(tert-Butoxycarbonyl)-2-ethylaniline, can be advantageous in certain synthetic strategies, particularly if further modifications are required where the free aniline would be problematic. The final step would then be the deprotection of the Boc group.

Reaction Scheme:

Experimental Protocol: Amide Bond Formation (Conceptual)

-

Procedure:

-

A solution of the quinoline-3-carboxylic acid ester and N-(tert-Butoxycarbonyl)-2-ethylaniline in a high-boiling point aprotic solvent (e.g., toluene or xylene) is heated.

-

The reaction can be facilitated by the use of a coupling agent or by driving the reaction to completion by removing the alcohol byproduct (from the ester) via distillation.

-

After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

-

The resulting crude Boc-protected amide is then subjected to deprotection conditions.

-

Deprotection of the Boc Group:

The Boc group is typically removed under acidic conditions.

-

Procedure:

-

The Boc-protected quinoline-3-carboxamide is dissolved in a suitable solvent such as dichloromethane or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or ether, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting product is then purified, often by recrystallization or chromatography, to yield the final quinoline-3-carboxamide.

-

The following workflow diagram illustrates the key steps in this synthetic application.

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-(tert-Butoxycarbonyl)-2-ethylaniline in Multi-Step Organic Synthesis

Introduction: A Modern Workhorse for Directed Aromatic Functionalization

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic manipulation of aromatic systems is paramount. N-(tert-Butoxycarbonyl)-2-ethylaniline, commonly referred to as N-Boc-2-ethylaniline, has emerged as a pivotal building block for the construction of complex molecular architectures. Its utility stems from the synergistic interplay between the robust N-Boc protecting group and the ortho-disposed ethyl substituent.

The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Primarily, it functions as a reliable protecting group for the nucleophilic and basic aniline nitrogen, rendering it stable to a wide array of non-acidic reagents and reaction conditions.[1] This protection is crucial for preventing unwanted side reactions during subsequent synthetic transformations. More strategically, the Boc group is a powerful Directed Metalation Group (DMG) .[2][3] This capability allows for the highly regioselective deprotonation of the aromatic ring at the position ortho to the nitrogen, a transformation that is otherwise challenging to achieve with conventional electrophilic aromatic substitution methods. The presence of the 2-ethyl group further influences the steric and electronic environment, providing a valuable scaffold for building substituted heterocyclic systems, which are prevalent in pharmacologically active compounds.[]

This guide provides an in-depth exploration of N-Boc-2-ethylaniline, offering detailed protocols for its synthesis and detailing its cornerstone application in directed ortho-metalation (DoM), a key strategy for assembling complex target molecules.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO₂ | Calculated |

| Molecular Weight | 221.30 g/mol | Calculated |

| Appearance | Off-white to light brown solid or oil | [5] |

| Boiling Point | Not readily available (High boiling) | - |

| Solubility | Soluble in most organic solvents (THF, Et₂O, CH₂Cl₂, EtOAc) | General Knowledge |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 2.6 (q, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃), 1.2 (t, 3H, CH₃) | Predicted/Typical |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.0, 137.0, 135.5, 128.0, 126.5, 125.0, 80.5, 28.5, 24.0, 14.0 | Predicted/Typical |

| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2970 (C-H), ~1710 (C=O, carbamate), ~1520, ~1450 | Predicted/Typical |

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline

The protection of 2-ethylaniline is a straightforward yet critical first step. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Workflow for N-Boc Protection

Caption: Workflow for the synthesis of N-Boc-2-ethylaniline.

Step-by-Step Methodology

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylaniline (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 eq) or a stoichiometric amount of triethylamine (TEA) (1.2 eq) can be added to accelerate the reaction, especially for less nucleophilic anilines.[6][7]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.

-

Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove any remaining base and unreacted aniline), saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude N-Boc-2-ethylaniline can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Causality Behind Choices:

-

(Boc)₂O: This is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[8]

-

Solvent: Anhydrous aprotic solvents like THF or DCM are used to prevent hydrolysis of (Boc)₂O.

-

Base: While not always strictly necessary for aliphatic amines, a base is recommended for anilines to deprotonate the intermediate ammonium salt, driving the reaction to completion.[7]

Core Application: Directed Ortho-Metalation (DoM)

The primary synthetic value of N-Boc-2-ethylaniline lies in its ability to undergo Directed ortho-Metalation (DoM). The N-Boc group acts as a powerful Directed Metalation Group (DMG), facilitating highly regioselective deprotonation at the C6 position of the aromatic ring.[2][9][10]

Mechanism of Directed Ortho-Metalation

The process begins with the coordination of the organolithium reagent (e.g., n-BuLi, s-BuLi) to the Lewis basic carbonyl oxygen of the Boc group. This forms a pre-lithiation complex that positions the alkyl base in close proximity to the C6 proton, leading to its selective abstraction. This "Complex-Induced Proximity Effect" (CIPE) is the cornerstone of DoM's regioselectivity.[2][3] The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Caption: Mechanistic pathway of Directed ortho-Metalation (DoM).

Protocol 2: General Procedure for DoM of N-Boc-2-ethylaniline

Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques.[11][12]

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of N-Boc-2-ethylaniline (1.0 eq) in anhydrous THF (0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-Butyllithium (s-BuLi) (1.2 eq) dropwise via syringe. The choice of alkyllithium is crucial; s-BuLi or t-BuLi are often more effective than n-BuLi for this transformation.[13] Maintain the temperature at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

-

Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

-

Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting product by silica gel chromatography.

Table of Common Electrophiles and Products:

| Electrophile | Reagent | Product Type |

| Formylation | DMF (N,N-Dimethylformamide) | Aldehyde |

| Iodination | I₂ (Iodine) | Aryl Iodide |

| Aldol Addition | Aldehydes/Ketones | Benzyl Alcohol |

| Carboxylation | CO₂ (gas or dry ice) | Benzoic Acid |

| Borylation | Trialkyl borates | Boronic Ester |

Causality Behind Choices:

-

Low Temperature (-78 °C): Essential for maintaining the stability of the aryllithium intermediate and preventing side reactions, such as the anionic Fries rearrangement.[10]

-

s-BuLi or t-BuLi: These more basic and sterically hindered organolithiums are often required to efficiently deprotonate the aromatic C-H in the presence of other potentially acidic protons, such as the benzylic protons of the ethyl group.[13]

-

Anhydrous Conditions: Absolutely critical, as organolithium reagents react violently with water.

Protocol 3: Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the Boc group to liberate the free aniline. This is most commonly achieved under acidic conditions.[1] The mechanism relies on the protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to form the stable tert-butyl cation.[8][14]

Deprotection Mechanism

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. baranlab.org [baranlab.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. One moment, please... [chemistrysteps.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. uwindsor.ca [uwindsor.ca]

- 11. fishersci.ca [fishersci.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The N-Boc Protecting Group: A Comprehensive Guide to Stability and Application

[Senior Application Scientist Note]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its widespread use stems from a favorable balance of stability under a variety of reaction conditions and its facile, predictable cleavage under acidic conditions. This guide provides an in-depth exploration of the N-Boc group's stability profile, offering detailed protocols and mechanistic insights to aid researchers in its strategic application. We will move beyond simple lists of reagents to explain the "why" behind procedural choices, ensuring a robust understanding for reliable and reproducible results.

The Stability Profile of the N-Boc Group: An Overview

The N-Boc group's utility is defined by its resistance to a broad array of reagents, which allows for selective chemical transformations on other parts of a molecule. Conversely, its sensitivity to acid provides a reliable method for its removal. This dichotomy is the foundation of its role in orthogonal protection strategies.[1][2]

General Stability

The Boc group is generally stable under basic, nucleophilic, and reductive conditions. This stability is attributed to the steric hindrance of the tert-butyl group and the electron-donating nature of the oxygen atom, which decreases the electrophilicity of the carbonyl carbon.[1]

Lability in Acidic Media

The cleavage of the N-Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[4] This acid lability is a key feature, but it also necessitates careful consideration when other acid-sensitive functional groups are present in the molecule.

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed deprotection of an N-Boc group.

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

Quantitative Stability Data

The following table summarizes the stability of the N-Boc group in the presence of various reagents and conditions. This data is crucial for planning synthetic routes and avoiding unintended deprotection.

| Reagent Class | Reagent/Condition | Stability of N-Boc Group | Reference(s) |

| Acids (Deprotection) | Trifluoroacetic acid (TFA), neat or in DCM | Labile | [3][4] |

| Hydrochloric acid (HCl) in organic solvents | Labile | [3] | |

| Phosphoric acid (aqueous) | Labile (milder conditions) | [5] | |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Labile | [1] | |

| Bases | Triethylamine (NEt₃), Pyridine | Stable | [1] |

| Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Generally Stable (prolonged heating may cause issues) | [1] | |

| Lithium diisopropylamide (LDA), t-BuOK | Stable | [1] | |

| Nucleophiles | Organolithiums (RLi), Grignard reagents (RMgX) | Stable | [1] |

| Amines, Ammonia | Stable | [1] | |

| Sodium methoxide (NaOMe) | Stable | [1] | |

| Reducing Agents | Catalytic Hydrogenation (H₂/Pd, H₂/Ni, H₂/Rh) | Stable | [1] |

| Lithium aluminum hydride (LiAlH₄) | Stable | [1] | |

| Sodium borohydride (NaBH₄) | Stable | [1] | |

| Sodium in liquid ammonia (Na/NH₃) | Stable | [1] | |

| Oxidizing Agents | Potassium permanganate (KMnO₄) | Stable | [1] |

| Chromium trioxide (CrO₃) | Stable | [1] | |

| Peroxy acids (RCOOOH) | Stable | [1] | |

| Halogens (I₂, Br₂, Cl₂) | Stable | [1] |

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the complete removal of an N-Boc group using a solution of TFA in dichloromethane (DCM). This method is robust but harsh, and caution should be exercised with acid-sensitive substrates.

Causality: TFA is a strong acid that efficiently protonates the Boc group, initiating the cleavage mechanism. DCM is an excellent solvent for most organic compounds and is inert to the reaction conditions. The 1:1 ratio ensures a sufficiently acidic environment for rapid deprotection.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).

-

Cooling (Optional but Recommended): Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and can minimize side reactions with sensitive substrates.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA, 1.0 to 10 eq, often a 25-50% v/v solution in DCM is used) to the stirred solution.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected amine.

-

-

Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.

Self-Validation: The complete removal of the Boc group can be confirmed by the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum and the appearance of the free amine protons.

Protocol 2: Stability Demonstration - Reduction of an Ester with LiAlH₄

This protocol demonstrates the stability of the N-Boc group under strongly reducing conditions by reducing an ester to a primary alcohol.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, but it is not acidic and does not cleave the Boc group.[1] This illustrates the orthogonal nature of the Boc group to hydride-based reductions.

Step-by-Step Methodology (Example: Synthesis of N-Boc-L-leucinol):

-

Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.5 eq) and anhydrous tetrahydrofuran (THF, to make a ~0.5 M suspension).

-

Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.[5]

-

Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

-

Add anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to ensure complete drying.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate in vacuo to yield the crude N-Boc-L-leucinol.

-

-

Purification: The product can be purified by silica gel chromatography if necessary.

Self-Validation: The ¹H NMR spectrum of the product will show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of new signals corresponding to the primary alcohol protons. The tert-butyl singlet of the Boc group will remain intact.

Protocol 3: Mild N-Boc Deprotection using Aqueous Phosphoric Acid

This protocol offers a milder alternative to TFA for Boc deprotection, which can be advantageous when other acid-sensitive groups are present.

Causality: Aqueous phosphoric acid is a less aggressive acid than TFA, allowing for the selective cleavage of the Boc group in the presence of other, more robust acid-labile protecting groups. Toluene is a suitable solvent that forms a biphasic mixture with the aqueous acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected compound (1.0 eq) in toluene (e.g., 5-10 volumes).

-

Acid Addition: Add 85% aqueous phosphoric acid (H₃PO₄, an equal volume to the toluene used) to the solution.

-

Heating and Monitoring: Heat the biphasic mixture to a temperature between 50-80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 3 to 14 hours depending on the substrate.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Carefully separate the organic layer.

-

Wash the organic layer with water, followed by a saturated aqueous NaHCO₃ solution to neutralize any residual acid.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting amine as needed.

Self-Validation: Successful deprotection is confirmed by spectroscopic methods as described in Protocol 1. The integrity of other acid-sensitive groups should be verified.

Orthogonal Protection Strategies and Side Reactions

A key advantage of the Boc group is its compatibility with other protecting groups that are cleaved under different conditions. This "orthogonal" approach is fundamental in multi-step synthesis.

Caption: Orthogonal Deprotection Strategy with Boc, Fmoc, and Cbz.

Common Side Reaction: t-Butylation

During acidic deprotection, the liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or tyrosine.[3] To prevent this, "scavengers" are often added to the deprotection cocktail. Common scavengers include:

-

Thioanisole or Thiophenol: Traps the tert-butyl cation.[3]

-

Triisopropylsilane (TIS): A reducing scavenger that also helps to prevent side reactions.

-

Water: Can act as a scavenger but may not be suitable for all substrates.

The choice of scavenger depends on the specific nucleophilic groups present in the molecule.

References

-

Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23821–23828. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 23, 2026, from [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved January 23, 2026, from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 23, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Boc Protection of Ortho-Substituted Anilines

Welcome to the technical support center for navigating the challenges of N-Boc protection, specifically focusing on sterically hindered ortho-substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this common but often troublesome transformation. Here, we move beyond standard protocols to address the nuanced interplay of steric and electronic effects that make these substrates particularly challenging.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common failures and unexpected outcomes observed during the Boc protection of anilines bearing ortho substituents. We focus on diagnosing the root cause and providing actionable, field-tested solutions.

Q1: My reaction shows very low or no conversion to the desired N-Boc aniline, even after extended reaction times. What's going wrong?

A1: The primary culprits are steric hindrance and reduced nucleophilicity.

-

Causality—The "Why": The nitrogen atom's lone pair of electrons in an aniline must perform a nucleophilic attack on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). An ortho substituent, especially a bulky one (e.g., -CH₃, -Cl, -iPr), physically obstructs this line of attack. This steric clash raises the activation energy of the reaction, dramatically slowing it down. Furthermore, if the ortho group is electron-withdrawing (e.g., -NO₂, -CF₃, -CN), it inductively pulls electron density away from the nitrogen, reducing its nucleophilicity and making it a less effective attacker.

-

Troubleshooting Pathway:

-

Increase Thermal Energy: The simplest approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent like THF, 1,4-dioxane, or toluene can provide the necessary energy to overcome the steric barrier. Monitor for potential degradation of your starting material at higher temperatures.

-

Activate the Electrophile (Boc₂O) with a Catalyst: Standard bases like triethylamine (Et₃N) or NaHCO₃ are often insufficient for these substrates. A nucleophilic catalyst is required to create a more reactive Boc-donating intermediate.

-

4-(Dimethylamino)pyridine (DMAP): This is the most common and effective catalyst. DMAP attacks Boc₂O to form a highly reactive 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium salt. This intermediate is much more electrophilic than Boc₂O itself and is readily attacked by the weakly nucleophilic aniline.[1] Use DMAP in catalytic amounts (0.05–0.2 equivalents).

-

-

Enhance Nucleophilicity with a Stronger Base: If the aniline is particularly electron-deficient, a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) can be used to deprotonate the aniline, forming a highly nucleophilic anilide anion. This approach must be conducted under strictly anhydrous conditions at low temperatures to avoid side reactions.

-

Leverage Solvent Effects: For many aromatic amines, switching to an alcohol solvent like methanol or ethanol can significantly accelerate the reaction rate, even without a base.[2] Quantum mechanics studies suggest that the alcohol stabilizes the transition state through a network of hydrogen bonds, effectively lowering the activation energy.[2]

-

Q2: My TLC analysis shows multiple spots, including what appears to be a double-Boc protected product and other unidentified byproducts.

A2: This often points to overly forcing conditions or reactive intermediates.

-

Causality—The "Why":

-

Di-Boc Adduct: While less common with sterically hindered anilines, the initially formed N-Boc aniline still possesses a lone pair on the nitrogen. Under harsh conditions (e.g., high heat, prolonged reaction with excess Boc₂O and a strong base), a second Boc group can be added to form a di-Boc species.

-

Urea Formation: In some cases, isocyanate intermediates can form, leading to the subsequent formation of ureas.[3] This is more prevalent when dealing with α-amino alcohols but can be a concern.

-

-

Preventative Measures & Solutions:

-

Stoichiometric Control: Use a slight excess, but not a large one, of Boc₂O (typically 1.1–1.2 equivalents).

-

Reaction Monitoring: Carefully monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-protected products.

-

Catalyst Choice: Using a catalytic amount of DMAP is often cleaner than using stoichiometric amounts of a strong base.

-

Frequently Asked Questions (FAQs)

This section provides foundational knowledge and proactive advice for designing your experiment.

Q1: What are the key factors to consider before starting the Boc protection of an ortho-substituted aniline?

A1: A successful experiment begins with a thorough analysis of your substrate.

-

Steric Bulk of the Ortho-Group: How large is it? A methyl group presents a moderate challenge, while an isopropyl or phenyl group is significantly more demanding. For highly hindered substrates like 2,6-disubstituted anilines, anticipate the need for more forcing conditions from the outset.

-

Electronic Nature of the Ortho-Group: Is it electron-donating (EDG) or electron-withdrawing (EWG)?

-

EDGs (-CH₃, -OCH₃): These groups increase the nitrogen's nucleophilicity but also contribute to steric bulk. The outcome depends on the balance of these two opposing effects.

-

EWGs (-NO₂, -Cl, -CF₃): These groups severely decrease the nitrogen's nucleophilicity, making the reaction much more difficult. These substrates almost always require a catalyst like DMAP or activation via a strong base.

-

-

Purity of Reagents: Ensure your aniline starting material is pure. Boc₂O can degrade over time, especially if exposed to moisture; use a fresh bottle if in doubt. Solvents must be anhydrous, particularly if using strong bases like NaHMDS.

Q2: Are there any "go-to" starting conditions for a novel ortho-substituted aniline?

A2: Yes, a tiered approach is recommended.

-

Tier 1 (Mild Conditions): Start with the simplest conditions. Dissolve the aniline (1.0 eq) and Boc₂O (1.2 eq) in methanol or THF. Stir at room temperature for 24 hours.[2][4] This surprisingly effective method works for anilines with less bulky or electron-donating ortho-groups.

-

Tier 2 (Catalytic Conditions): If Tier 1 fails, move to a catalytic system. Dissolve the aniline (1.0 eq), Boc₂O (1.2 eq), and DMAP (0.1 eq) in a solvent like THF, CH₂Cl₂, or acetonitrile.[4] Stir at room temperature, or heat to 40-50 °C if necessary. This is the most broadly applicable method.

-

Tier 3 (Forcing Conditions): For the most challenging substrates (e.g., 2,6-disubstituted or strongly electron-withdrawing), consider heating to reflux in dioxane or toluene with the DMAP catalytic system.

Q3: When should I consider a solvent-free approach?

A3: A solvent-free method can be highly efficient for certain substrates and aligns with green chemistry principles.[5] This technique involves adding the aniline directly to molten Boc₂O (melting point ~23 °C) and stirring.[5] The reaction is often exothermic and proceeds rapidly without any catalyst.[5] This is particularly useful for substrates that are not sensitive to heat and can be scaled up. However, precise temperature control can be difficult on a large scale.[5]

Data & Protocols

Comparative Reaction Conditions

The following table summarizes typical conditions and outcomes for the Boc protection of various ortho-substituted anilines, providing a practical reference for experimental design.

| Substrate (Aniline) | Ortho-Substituent(s) | Typical Conditions | Catalyst | Temp. (°C) | Approx. Time (h) | Typical Yield (%) |

| 2-Methylaniline | -CH₃ (Weak EDG, Moderate Sterics) | Boc₂O, Et₃N, THF | Et₃N | 25-40 | 12-24 | 85-95 |

| 2-Chloroaniline | -Cl (EWG, Moderate Sterics) | Boc₂O, DMAP, CH₂Cl₂ | DMAP | 25 | 6-12 | 90-98 |

| 2-Nitroaniline | -NO₂ (Strong EWG, Moderate Sterics) | Boc₂O, DMAP, Dioxane | DMAP | 80-100 | 8-16 | 70-85 |

| 2,6-Dimethylaniline | Two -CH₃ (Strong Sterics) | Boc₂O, DMAP, Toluene | DMAP | 110 | 24-48 | 60-75 |

| 2-Anisidine | -OCH₃ (EDG, Moderate Sterics) | Boc₂O, MeOH | None | 25 | 4-8 | >95 |

Yields are illustrative and highly dependent on reaction scale and purification method.

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Boc Protection of 2-Chloroaniline

This protocol is a robust starting point for moderately deactivated or hindered anilines.

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (1.0 eq).

-

Reagent Addition: Dissolve the aniline in dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration). Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirring solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting aniline. The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with 1 M HCl (to remove DMAP and any unreacted aniline), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography or recrystallization if necessary.

Protocol 2: Base-Free, Methanol-Accelerated Boc Protection of 2-Anisidine

This protocol is highly effective for anilines with electron-donating groups.[2]

-

Setup: To a round-bottom flask with a stir bar, add 2-anisidine (1.0 eq).

-

Solvent & Reagent: Add methanol (approx. 0.3 M concentration) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.

-

Reaction: Stir vigorously at room temperature. The product often begins to precipitate out of the solution as it forms. The reaction is typically complete in 4-8 hours.

-

Isolation: If a precipitate has formed, cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the filter cake with cold methanol. If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography.

Visualized Workflows and Mechanisms

Mechanism: Steric Hindrance in Boc Protection

Caption: A decision tree for systematically troubleshooting failed Boc protection reactions.

DMAP Catalytic Cycle

Caption: DMAP activates Boc₂O, forming a highly reactive intermediate for the aniline to attack.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Gavali, S. B., & Munde, S. B. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Fülöp, F., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Welsch, M. A., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 59(42), 18394-18413. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

Chakraborti, A. K., et al. (2004). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature. Tetrahedron Letters, 45(41), 7641-7644. [Link]

Sources

Technical Support Center: Boc Protection of Sterically Hindered Anilines

Guide ID: TSC-CHEM-072 Topic: Overcoming Steric Hindrance in the Boc Protection of 2-Ethylaniline Senior Application Scientist: Dr. Evelyn Reed

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and validated protocols for the successful N-tert-butyloxycarbonyl (Boc) protection of 2-ethylaniline, a classic example of a sterically hindered primary aniline. The principles and methods discussed here are broadly applicable to other challenging, sterically encumbered substrates encountered in pharmaceutical and materials science research.

Frequently Asked Questions & Troubleshooting

Q1: My standard Boc protection protocol (Boc₂O, THF, RT) with 2-ethylaniline is showing very low conversion, even after 24 hours. What is the underlying scientific reason for this failure?

Answer: The primary reason for the low reactivity is severe steric hindrance. The ethyl group at the ortho-position of the aniline physically obstructs the nitrogen's lone pair of electrons from attacking the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) molecule.[1][2] This steric clash raises the activation energy of the reaction, dramatically slowing the rate of acylation compared to unhindered anilines like aniline or 4-ethylaniline.

Furthermore, the aniline nitrogen is a relatively weak nucleophile to begin with, as its lone pair is delocalized into the aromatic ring. The combination of moderate nucleophilicity and significant steric blocking makes the reaction kinetically unfavorable under standard, mild conditions.

Caption: Steric hindrance from the ortho-ethyl group impeding reaction.

Q2: To drive the reaction to completion, I tried increasing the temperature to reflux in THF. While conversion improved, I got a messy reaction profile and a low isolated yield. Why?

Answer: Forcing the reaction with high heat can lead to several undesirable side reactions and degradation pathways. Boc-anhydride can thermally decompose, especially over prolonged heating periods. More significantly, at elevated temperatures, the desired product, tert-butyl (2-ethylphenyl)carbamate, can itself be unstable. It may undergo decomposition or side reactions, contributing to the complex mixture and reducing the final yield of the clean product. A more controlled and efficient method is preferable to "brute-force" heating.[3]

Q3: How can I accelerate the reaction under milder conditions? I've heard of using a catalyst.

Answer: Yes, catalytic activation is the most effective and common strategy. The catalyst of choice for this transformation is 4-(Dimethylamino)pyridine (DMAP) .[4][5][6] DMAP is a hyper-nucleophilic catalyst that functions by first reacting with Boc-anhydride to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than Boc-anhydride itself. The sterically hindered aniline, though a poor nucleophile, can now attack this activated species much more readily, leading to a significantly faster reaction rate at or slightly above room temperature.[5]

Caption: Catalytic cycle of DMAP in Boc protection.

Q4: I am concerned about using DMAP due to potential purification difficulties. What is a reliable protocol, and what are the key parameters?

Answer: This is a valid concern as residual DMAP can be difficult to remove. The key is to use it in catalytic amounts (typically 5-10 mol%) rather than stoichiometric amounts. When used catalytically, the majority can be removed with a simple acidic work-up. Below is a validated protocol designed for robust performance and straightforward purification.

Experimental Protocols

Protocol A: DMAP-Catalyzed Boc Protection of 2-Ethylaniline (High-Yield Method)

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylaniline (1.0 eq.).

-

Dissolution: Dissolve the aniline in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2–0.5 M concentration).

-

Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.). Stir for 2 minutes.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 eq.) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.

-

Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2–4 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP and any unreacted aniline.

-

Wash with saturated NaHCO₃ solution (1x) to neutralize the organic layer and remove acidic byproducts.

-

Wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often >95% pure. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Comparative Data & Expected Outcomes

The table below summarizes the typical outcomes for different approaches, highlighting the superiority of the DMAP-catalyzed method for this challenging substrate.

| Method | Key Reagents | Temperature (°C) | Typical Time | Typical Yield | Key Considerations |

| Standard | Boc₂O, Base (e.g., Et₃N) | 25 | > 48 h | < 20% | Very slow; incomplete conversion. |

| Forced Heat | Boc₂O, Base (e.g., Et₃N) | 65 (THF Reflux) | 12-24 h | 30-50% | Prone to side reactions and product degradation. |

| Catalytic | Boc₂O, DMAP (0.1 eq.) | 25 | 2-4 h | > 90% | Highly efficient, clean reaction, mild conditions.[5][6] |

Advanced Troubleshooting

Q5: Even with DMAP, my reaction has stalled. What could be the issue?

Answer:

-

Reagent Quality: Ensure your Boc₂O is of high purity and has not hydrolyzed. It should be a low-melting solid. 2-Ethylaniline should be pure; older stock can oxidize.

-

Solvent Purity: Use anhydrous solvents. While the reaction can tolerate some water, wet solvent can hydrolyze the Boc-anhydride, reducing its effective concentration.

-

Insufficient Activation: For exceptionally stubborn cases, you can slightly increase the DMAP loading to 0.2 eq. or allow the reaction to proceed overnight.

Q6: I need a robust and scalable work-up procedure. How can I improve the standard acid/base wash?

Answer: The acidic wash is crucial for removing the basic catalyst (DMAP) and starting material (2-ethylaniline).[7][8]

-

Confirm pH: When performing the 1M HCl wash, use pH paper to check that the aqueous layer is indeed acidic (pH 1-2) after extraction. This ensures the protonation and subsequent removal of basic components into the aqueous phase.

-

Emulsion Handling: If an emulsion forms during the washes, add more brine to the separatory funnel to help break it.

-

Alternative to HCl: For substrates with acid-sensitive functional groups, a wash with saturated ammonium chloride (NH₄Cl) solution can be a milder alternative for removing DMAP, though it may be less efficient than strong acid.

By following these guidelines and understanding the chemical principles at play, researchers can confidently and efficiently perform the Boc protection of sterically hindered anilines like 2-ethylaniline, ensuring high yields and purity in their synthetic campaigns.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6496. doi:10.1039/c3ob41211a. [Link]

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

-

ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical communications (Cambridge, England), 51(55), 11048–11051. doi:10.1039/c5cc03565a. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

ResearchGate. Any suggestion on Boc deprotection without using acid?. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. Boc Protected Compounds [bzchemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

Troubleshooting incomplete deprotection of N-Boc-2-ethylaniline

Technical Support Center: N-Boc-2-ethylaniline Deprotection

Welcome to our dedicated technical support guide for troubleshooting the deprotection of N-Boc-2-ethylaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific transformation. Here, we delve into the underlying chemical principles, provide actionable troubleshooting steps, and offer validated protocols to ensure the successful and complete removal of the tert-butyloxycarbonyl (Boc) protecting group.

The deprotection of N-Boc-2-ethylaniline presents a unique challenge due to the interplay of electronic and steric factors. The ortho-ethyl group is electron-donating, which should, in principle, facilitate the acid-catalyzed cleavage. However, its steric bulk can hinder the approach of reagents, potentially leading to sluggish or incomplete reactions.[1] This guide will address these nuances in a practical, question-and-answer format.

Troubleshooting Guide: Overcoming Incomplete Deprotection

This section addresses the most common issues observed during the deprotection of N-Boc-2-ethylaniline, providing explanations and systematic solutions.

Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times using standard TFA/DCM conditions. What's going wrong?

A1: This is a classic symptom of an insufficiently reactive system for this specific substrate. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a go-to method for Boc deprotection, its effectiveness can be hampered by several factors when dealing with N-Boc-2-ethylaniline.[2][3]

Causality Analysis:

-

Steric Hindrance: The ortho-ethyl group can sterically shield the carbamate nitrogen, slowing down the initial protonation step, which is crucial for the cleavage mechanism.[1]

-

Reagent Quality: The presence of water in the reaction mixture can reduce the effective acidity of the medium, thereby slowing the deprotection rate.[4] TFA is hygroscopic and can absorb atmospheric moisture over time.

-

Insufficient Acid Stoichiometry/Concentration: For a sluggish reaction, a higher concentration or a stronger acidic system may be required to drive the equilibrium towards the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete deprotection.

Recommended Actions:

-

Reagent Verification: Use a fresh, unopened bottle of TFA. Ensure your DCM is anhydrous.

-

Increase Acid Concentration: Gradually increase the TFA concentration from the typical 20-25% (v/v) in DCM up to 50% or even neat TFA.[3] Monitor the reaction by TLC every 30 minutes.